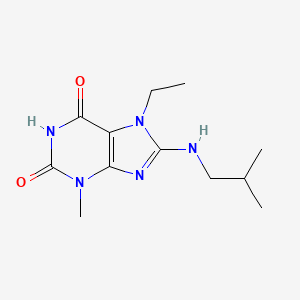
7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione, a purine derivative, is known for its biological activities and has garnered significant attention in various fields of scientific research. It is structurally related to naturally occurring purines, which are crucial components of nucleic acids. This compound features modifications that enhance its potential for medicinal and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves several key steps. Typically, the synthetic route starts with the alkylation of the purine ring to introduce the ethyl and methyl groups. Subsequent amination reactions involving isobutylamine under controlled conditions lead to the final compound. Reaction conditions often require a basic or acidic catalyst to facilitate these transformations.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Continuous flow reactors and advanced separation techniques are employed to ensure high purity and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: : Hydrogenation using palladium on carbon or sodium borohydride under mild conditions.
Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.
Major Products: : These reactions can yield derivatives with modified functional groups, enhancing or altering the compound's biological activity and solubility. For instance, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
7-Ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione finds applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Plays a role in understanding nucleic acid interactions and purine metabolism.
Medicine: : Investigated for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: : Utilized in the development of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The compound exerts its biological effects primarily through interactions with cellular enzymes and receptors. It may act as an inhibitor of specific enzymes involved in nucleic acid synthesis or as an agonist/antagonist at purine receptors. The pathways involved include modulation of cyclic AMP levels, affecting signal transduction processes and gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other purine derivatives, 7-ethyl-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is distinguished by its unique substitutions that enhance its lipophilicity and bioavailability. Similar compounds include:
Caffeine (1,3,7-Trimethylxanthine): : Known for its stimulant effects.
Theophylline (1,3-Dimethylxanthine): : Used in respiratory diseases for bronchodilation.
Pentoxifylline (1-(5-Oxohexyl)-3,7-dimethylxanthine): : Employed in the treatment of peripheral vascular diseases.
These comparisons highlight the unique therapeutic potential and structural versatility of this compound, making it a compound of significant interest in ongoing research and development.
Eigenschaften
IUPAC Name |
7-ethyl-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-17-8-9(14-11(17)13-6-7(2)3)16(4)12(19)15-10(8)18/h7H,5-6H2,1-4H3,(H,13,14)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIZXQCJKQMHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













